(E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one
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Description
(E)-5-(2-(allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C17H18N2O2S and its molecular weight is 314.4. The purity is usually 95%.
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Biological Activity
(E)-5-(2-(Allyloxy)benzylidene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer, antimicrobial, and enzyme inhibition. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.
Synthesis
The synthesis of this compound typically involves the condensation of thiazole derivatives with allyloxy benzaldehyde and pyrrolidine. Various synthetic routes have been explored to optimize yield and purity. The compound's structure is confirmed through spectral analysis techniques such as NMR and mass spectrometry.
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of thiazole derivatives, including this compound. The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines showed IC50 values indicating potent antiproliferative activity.
- The mechanism of action is believed to involve the inhibition of key kinases such as BRAF and EGFR, which are crucial in cancer cell signaling pathways .
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.5 | BRAF inhibition |
HepG2 | 15.0 | EGFR inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The results indicate that it possesses moderate antibacterial activity:
- Effective against Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MICs) ranging from 0.23 to 0.47 mg/mL.
Bacterial Strain | MIC (mg/mL) |
---|---|
Escherichia coli | 0.23 |
Staphylococcus aureus | 0.47 |
Enzyme Inhibition
Research has shown that thiazole derivatives can act as inhibitors of enzymes such as tyrosinase, which is involved in melanin production:
- The compound exhibited notable tyrosinase inhibition, suggesting potential applications in treating hyperpigmentation disorders .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the Thiazole Ring : Variations in substituent groups at different positions can enhance or diminish activity.
- Pyrrolidine Modifications : Altering the pyrrolidine moiety has been shown to significantly impact antiproliferative effects; for example, replacing it with a piperidine ring resulted in reduced activity .
- Allyloxy Group : The presence of the allyloxy group is critical for maintaining effective interactions with target proteins.
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives in clinical settings:
Properties
IUPAC Name |
(5E)-5-[(2-prop-2-enoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-2-11-21-14-8-4-3-7-13(14)12-15-16(20)18-17(22-15)19-9-5-6-10-19/h2-4,7-8,12H,1,5-6,9-11H2/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWJZKCKBZVXTD-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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